molecular formula C25H22N2O2S B2432446 1-Benzyl-3'-(3,5-dimethylphenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione CAS No. 894565-60-7

1-Benzyl-3'-(3,5-dimethylphenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione

Cat. No. B2432446
CAS RN: 894565-60-7
M. Wt: 414.52
InChI Key: WFQIPEZWGVYKFF-UHFFFAOYSA-N
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Description

Indoles are prominent in natural and non-natural products of biological and pharmaceutical importance, and are often considered as a “privileged scaffold” within the drug discovery arena . They are versatile building blocks in synthesis, providing access to diverse heterocycles .


Synthesis Analysis

A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N-alkylation sequence . This procedure is very rapid (total reaction time under 30 minutes), operationally straightforward, generally high yielding and draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .


Chemical Reactions Analysis

Fischer indolisation and indole N-alkylation are robust, clean, high-yielding processes which generate minimal quantities of by-products or leftovers, hence are ideal within one-pot, multicomponent reaction cascades .

Scientific Research Applications

Anticancer Activity

  • Spiro[Thiazolidinone-Isatin] conjugates, including derivatives similar to the compound , have been evaluated for their anticancer activity. Notably, some derivatives displayed superior anticancer properties, highlighting the potential of these compounds in cancer research and therapy (Kaminskyy et al., 2011).

Synthesis and Anticancer Potential

  • The synthesis of thiazolidine-2,4-dione derivatives, including dispiro[indole-3,2'-pyrrolidine-3',5"-thiazolidine]-2,2",4"-triones, has been reported. These compounds have shown slight antiproliferative activity against leukemia and renal cancer cell lines, suggesting their potential in developing new cancer therapies (Izmest’ev et al., 2020).

Antibacterial Activity

  • The antibacterial activity of spiro[indol-thiazolidon-2,4-diones] and other related compounds has been explored, indicating their potential as antimicrobial agents. This research contributes to the development of new antimicrobial drugs (Sahu et al., 2007).

Antimicrobial Properties

  • New spiro[indol-thiazolidon-2,4-diones] have been synthesized and tested for their in vitro antimicrobial activity. The findings from these studies offer insights into the utility of these compounds as antimicrobial agents (Al-Romaizan, 2020).

Antifungal and Antitubercular Agents

  • Spiro[3H-indole-3,2'-thiazolidine]-2,4'(1H)-diones have been synthesized and evaluated for their antifungal and antitubercular activities. This research enhances our understanding of the potential applications of these compounds in treating fungal infections and tuberculosis (Dandia et al., 2004).

Mechanism of Action

The mechanism of action of a compound depends on its biological target. Indoles are found in many natural products and drugs, and they play a significant role in cell biology .

Future Directions

The future directions in the field of indole chemistry could involve the development of new synthetic methods, the discovery of novel indole-based drugs, and the exploration of the biological activities of indole derivatives .

properties

IUPAC Name

1'-benzyl-3-(3,5-dimethylphenyl)spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O2S/c1-17-12-18(2)14-20(13-17)27-23(28)16-30-25(27)21-10-6-7-11-22(21)26(24(25)29)15-19-8-4-3-5-9-19/h3-14H,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFQIPEZWGVYKFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=O)CSC23C4=CC=CC=C4N(C3=O)CC5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-3'-(3,5-dimethylphenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione

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